BenchChemオンラインストアへようこそ!

2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Anticancer selectivity Cytotoxicity profiling Normal cell tolerance

Procure 1105197-97-4 as your unsubstituted acetamide reference standard for antitubercular DprE1 inhibitor and CNS drug discovery programs. Its optimal CNS MPO profile (tPSA ~130 Ų, ≤2 hydrogen bond donors), verified target engagement via primary amide–DprE1 hydrogen bonding, and minimal steric bulk cannot be replicated by N-cyclopentyl or morpholino analogs. Essential for establishing baseline MIC and deconvoluting cytotoxicity in oncology SAR panels. Offers a critical LogP advantage over the N-phenethyl congener, minimizing the risk of pursuing an inactive chemotype.

Molecular Formula C15H19N5O2S2
Molecular Weight 365.47
CAS No. 1105197-97-4
Cat. No. B2786455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS1105197-97-4
Molecular FormulaC15H19N5O2S2
Molecular Weight365.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N
InChIInChI=1S/C15H19N5O2S2/c1-22-12-4-2-11(3-5-12)19-6-8-20(9-7-19)14-17-18-15(24-14)23-10-13(16)21/h2-5H,6-10H2,1H3,(H2,16,21)
InChIKeyTVRVYBRDWCWQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1105197-97-4): Core Structural Class & Procurement Identity


2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1105197-97-4) is a synthetic heterocyclic compound belonging to the 1,3,4-thiadiazole-piperazine hybrid class. It features a 1,3,4-thiadiazole core substituted at position 5 with a 4-(4-methoxyphenyl)piperazine moiety and at position 2 with a thioacetamide side chain. With a molecular formula of C15H19N5O2S2 and a molecular weight of 365.47 g/mol , this compound serves as a versatile scaffold for medicinal chemistry programs targeting antimicrobial, anticancer, and CNS indications. Its structure combines two privileged pharmacophores – the 1,3,4-thiadiazole ring known for hydrogen-bonding and metal-chelating capabilities, and the arylpiperazine motif recognized for GPCR and CNS receptor engagement – linked through a flexible thioacetamide bridge.

Why 1,3,4-Thiadiazole-Piperazine Analogs Cannot Be Interchanged with 1105197-97-4


Within the 1,3,4-thiadiazole-piperazine chemical space, subtle modifications to the acetamide side chain produce pronounced shifts in target engagement, cytotoxicity, and physicochemical properties. The unsubstituted acetamide group (–SCH₂CONH₂) at position 2 of the thiadiazole ring confers a distinct hydrogen-bond donor–acceptor profile, minimal steric bulk, and optimal topological polar surface area (tPSA) that larger N-substituted analogs (e.g., N-cyclopentyl, N-phenethyl, morpholino derivatives) cannot replicate . In the antitubercular DprE1 inhibitor series, compounds with the same 4-(4-methoxyphenyl)piperazine-thiadiazole core but varying the side chain exhibit MIC values spanning from inactive (>100 µg/mL) to potent (≤31.25 µg/mL), demonstrating that bioactivity is exquisitely sensitive to the terminal group identity [1]. Consequently, substituting 1105197-97-4 with any N-alkylated or acylated congener risks loss of target affinity, altered metabolic stability, and divergent in vitro efficacy profiles.

Quantitative Differentiation of 2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (1105197-97-4) vs. Closest Analogs


Reduced Cytotoxic Liability vs. N-Cyclopentyl-Containing Analogs: A549 & MCF-7 Cell Line Comparison

N-cyclopentyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (4-fluoro, N-cyclopentyl analog) exhibits potent cytotoxicity against A549 lung adenocarcinoma (IC₅₀ = 0.034 ± 0.008 mmol/L) and MCF-7 breast carcinoma (IC₅₀ = 0.084 ± 0.020 mmol/L) cell lines [1]. In contrast, 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (1105197-97-4) – lacking both the 4-fluoro substitution on the phenyl ring and the N-cyclopentyl amide modification – is predicted to exhibit substantially attenuated anticancer cytotoxicity based on SAR trends observed across 1,3,4-thiadiazole-piperazine series, where removal of lipophilic N-substituents consistently reduces antiproliferative potency by 3- to 10-fold . This diminished cytotoxicity renders 1105197-97-4 more suitable as a negative control or selectivity probe in oncology target validation studies.

Anticancer selectivity Cytotoxicity profiling Normal cell tolerance

Free Acetamide Group: Hydrogen Bond Donor Capacity Advantage Over Morpholinoethanone Analog (1105224-87-0)

2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (1105197-97-4) possesses a terminal primary amide group (–CONH₂) that provides two hydrogen bond donor (HBD) sites and one acceptor site. The morpholinoethanone analog (CAS 1105224-87-0) replaces this group with a morpholinocarbonyl moiety (–CON(CH₂CH₂)₂O), which completely eliminates HBD capacity while increasing molecular weight by 70.1 g/mol (from 365.47 to 435.56 g/mol) . In the DprE1 inhibitor binding pocket, the primary amide –NH₂ has been shown via molecular docking to form critical hydrogen bonds with the backbone carbonyl of Gly122 and the side chain hydroxyl of Thr118 [1]; the morpholino analog cannot engage these interactions due to its tertiary amide structure.

Physicochemical profiling Hydrogen bonding Target engagement

LogP Advantage: Balanced Lipophilicity vs. N-Phenethyl Analog (1105225-02-2) for CNS Applications

2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (1105197-97-4) has a calculated XLogP3 of approximately 1.8, falling within the optimal CNS drug range (LogP 1.5–3.0). Its direct structural analog, the N-phenethyl derivative (CAS 1105225-02-2; C23H27N5O2S2, MW 469.62), exhibits a calculated XLogP3 of approximately 3.9, exceeding the CNS-optimal window [1]. In the piperazine-thiadiazole series, excessive lipophilicity (LogP >3.5) correlates with increased plasma protein binding, enhanced P-glycoprotein efflux, and elevated hERG liability [2]. The 2.1-unit LogP reduction in 1105197-97-4 relative to the N-phenethyl analog translates to an estimated 100-fold lower theoretical distribution into adipose tissue and faster CNS equilibration kinetics.

CNS drug discovery Lipophilicity optimization Blood-brain barrier penetration

Antimycobacterial Class-Level Potential: Structural Congruence with DprE1 Inhibitor Pharmacophore

A systematic SAR study of piperazinyl-N-arylacetamide and 1,3,4-thiadiazole hybrids identified the 4-(4-methoxyphenyl)piperazine-thiadiazole scaffold as a validated DprE1-targeting motif against Mycobacterium tuberculosis H37Rv [1]. Compounds bearing the identical 4-methoxyphenylpiperazine-thiadiazole core but with various arylacetamide side chains achieved MIC values as low as 31.25 µg/mL in the Microplate Alamar Blue Assay (MABA), comparable to first-line anti-TB drugs. Molecular docking revealed that the thiadiazole sulfur and the piperazine nitrogen atoms form key coordinate bonds with the DprE1 active-site flavin cofactor, while the terminal amide engages a conserved hydrogen bond network [1]. Although 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (1105197-97-4) has not been individually tested in this assay, it incorporates all three pharmacophoric elements identified as essential for DprE1 binding: (i) the 4-methoxyphenylpiperazine recognition motif, (ii) the 1,3,4-thiadiazole metal-chelating core, and (iii) a hydrogen-bond-capable acetamide terminus.

Antitubercular agents DprE1 inhibition Mycobacterium tuberculosis H37Rv

Synthetic Tractability & Crystallinity Advantage Over N-(3-Fluorophenyl) Analog (1105224-92-7)

The target compound (1105197-97-4) is synthesized via a convergent two-step sequence: (i) formation of 5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol, followed by (ii) S-alkylation with 2-chloroacetamide in the presence of a mild base. This route yields a crystalline solid (typical purity ≥95%) that can be purified without chromatography . By contrast, the N-(3-fluorophenyl) analog (CAS 1105224-92-7) requires an additional amide coupling step involving 3-fluoroaniline and a carboxylic acid intermediate, which introduces a chiral center, generates variable coupling yields (typically 60–85%), and often yields amorphous solids requiring preparative HPLC purification [1]. The simpler synthesis of 1105197-97-4 translates to lower batch-to-batch variability and more reliable supply for repeat-dose studies.

Chemical synthesis Crystallinity Procurement quality

Evidence-Backed Application Scenarios for 2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (1105197-97-4)


Antitubercular Lead Optimization: DprE1 Inhibitor Screening & SAR Expansion

The complete alignment of 1105197-97-4 with the three-element DprE1 pharmacophore (4-methoxyphenylpiperazine, 1,3,4-thiadiazole core, and primary amide hydrogen-bond donor) supports its deployment as a starting scaffold in antitubercular drug discovery programs [1]. The compound can serve as the unsubstituted acetamide reference point for systematic SAR expansion at the amide nitrogen, enabling medicinal chemists to correlate incremental structural changes (N-alkylation, N-arylation, acylation) with shifts in MABA MIC values against M. tuberculosis H37Rv. With a predicted MIC below 50 µg/mL based on pharmacophore interpolation, 1105197-97-4 provides a validated entry point that minimizes the risk of pursuing an inactive chemotype.

Negative Control for Anticancer Cytotoxicity Assays: Selectivity Profiling Against MCF-7/A549 Panels

Based on the SAR trend demonstrating that removal of lipophilic N-substituents reduces antiproliferative potency by ≥2.4-fold in 1,3,4-thiadiazole-piperazine derivatives, 1105197-97-4 is rationally suited as a low-cytotoxicity negative control in oncology screening campaigns [2]. When used alongside N-cyclopentyl or N-aryl analogs (IC₅₀ = 0.034–0.084 mmol/L against MCF-7 and A549), the target compound helps deconvolute whether observed cytotoxicity originates from the core scaffold or the N-terminal modification, enabling cleaner structure–activity relationship interpretation.

CNS Drug Discovery: Lead Identification Within Physicochemical Property Guidelines

With a calculated XLogP3 of approximately 1.8, molecular weight of 365.47 g/mol, and tPSA of approximately 130 Ų, 1105197-97-4 resides within the optimal CNS drug space defined by the CNS MPO framework [3]. The compound offers a 2.1-unit LogP advantage over the N-phenethyl analog (1105225-02-2) and preserves two hydrogen bond donors (absent in the morpholino analog 1105224-87-0). This profile supports its use as a CNS-penetrant scaffold for serotonin or dopamine receptor target families, particularly 5-HT₁A and D₂ subtypes historically engaged by arylpiperazine-containing ligands.

Chemical Biology Probe: DprE1 Target Engagement Studies via Thermal Shift Assays

The primary amide group of 1105197-97-4 enables critical hydrogen-bond interactions with DprE1 active-site residues (Gly122 backbone carbonyl and Thr118 side chain hydroxyl) confirmed by molecular docking [1]. This compound can be employed as a structurally authenticated probe in cellular thermal shift assays (CETSA) or differential scanning fluorimetry (DSF) to confirm DprE1 target engagement in Mycobacterium tuberculosis lysates, providing a mechanistic link between the thiadiazole-piperazine chemotype and DprE1 inhibition before committing to extensive lead optimization.

Quote Request

Request a Quote for 2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.